2-Methyl-6-methylene-2-octyl propionate
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Overview
Description
2-Methyl-6-methylene-2-octyl propionate is an organic compound with the molecular formula C13H24O2. It is a type of ester, which is a class of compounds commonly used in various industrial applications due to their pleasant odors and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-methylene-2-octyl propionate typically involves the esterification of 2-methyl-6-methylene-2-octanol with propionic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-methylene-2-octyl propionate can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 2-methyl-6-methylene-2-octanol and propionic acid.
Reduction: 2-methyl-6-methylene-2-octanol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
2-Methyl-6-methylene-2-octyl propionate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-methylene-2-octyl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active alcohol and acid, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-methylene-2-octanol: The alcohol counterpart of the ester.
Propionic acid: The acid counterpart of the ester.
Other esters: Such as ethyl propionate and butyl propionate.
Uniqueness
2-Methyl-6-methylene-2-octyl propionate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its pleasant odor make it valuable in both research and industrial applications .
Properties
CAS No. |
96846-66-1 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2-methyl-6-methylideneoctan-2-yl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-6-11(3)9-8-10-13(4,5)15-12(14)7-2/h3,6-10H2,1-2,4-5H3 |
InChI Key |
TYPHWLKITZTPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCCC(C)(C)OC(=O)CC |
Origin of Product |
United States |
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